

# PF-04217903: A Technical Guide to its ATP-Competitive Inhibition of c-Met

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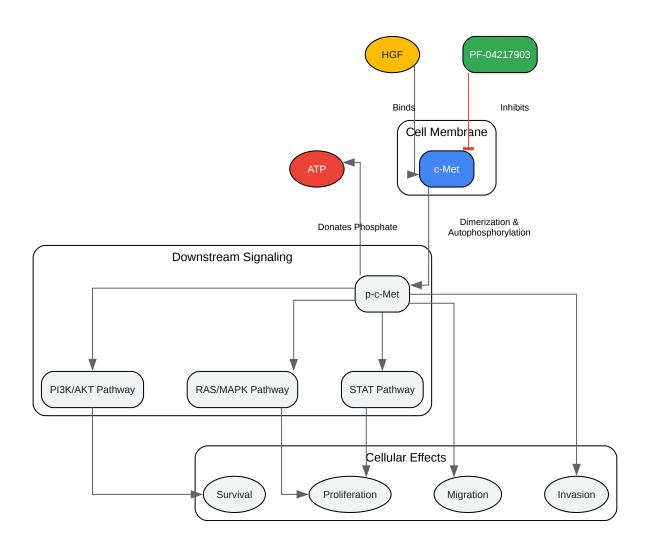
This technical guide provides an in-depth overview of **PF-04217903**, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

# Core Concepts: ATP-Competitive Inhibition by PF-04217903

**PF-04217903** functions as a small molecule inhibitor that directly competes with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of the c-Met receptor.[1] By occupying the ATP-binding pocket, **PF-04217903** prevents the phosphorylation and subsequent activation of c-Met, thereby blocking downstream signaling pathways crucial for cell growth, survival, migration, and invasion.[1] Its mechanism of action is characterized by high potency and remarkable selectivity for c-Met over a vast array of other kinases, making it a valuable tool for studying c-Met-driven oncogenesis.[2]

The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of intracellular events. The diagram below illustrates the canonical c-Met signaling pathway and the point of inhibition by **PF-04217903**.





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Caption: c-Met signaling pathway and inhibition by PF-04217903.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **PF-04217903** from various in vitro and cellular assays.



Table 1: In Vitro Kinase Inhibition

Target	Assay Type	Parameter	Value (nM)	Reference
c-Met	Biochemical Kinase Assay	Ki	4.5	[1]
c-Met	Biochemical Kinase Assay	Ki	4.8	[2][3]
c-Met (Wild Type)	Cellular Phosphorylation	IC50	7.3	[2]
c-Met-H1094R	Cellular Assay	IC50	3.1	[4]
c-Met-R988C	Cellular Assay	IC50	6.4	[4]
c-Met-T1010I	Cellular Assay	IC50	6.7	[4]
c-Met-Y1230C	Cellular Assay	IC50	>10,000	[4]

Table 2: Cellular Activity of PF-04217903

Cell Line	Assay Type	Parameter	Value (nM)	Reference
GTL-16	Proliferation	IC50	5-16	[1]
H1993	Proliferation	IC50	5-16	[1]
A549	c-Met Phosphorylation	IC50	4.8	[1][4]
HUVEC	c-Met Phosphorylation	IC50	4.6	[2]
HUVEC	Survival	IC50	12	[1]
HUVEC	Apoptosis	IC50	27	[1]
HUVEC	Matrigel Invasion	IC50	7.3	[1]

Table 3: Kinase Selectivity Profile



Parameter	Value	Reference
Selectivity over >150 other kinases	>1000-fold	[1]

## **Experimental Protocols**

This section details the methodologies for key experiments used to characterize the activity of **PF-04217903**.

# Biochemical Kinase Assay (Continuous-Coupled Spectrophotometric Assay)

This assay quantifies the catalytic activity of recombinant human c-Met kinase by measuring the production of ADP.

Principle: The time-dependent production of ADP by c-Met is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

#### Protocol:

- Prepare a reaction mixture containing the c-Met enzyme, a peptide substrate, and ATP in a suitable kinase buffer.
- Add PF-04217903 at various concentrations.
- Initiate the reaction by adding a coupling system containing pyruvate kinase and lactate dehydrogenase.
- Continuously monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer.
- Calculate the rate of reaction and determine the Ki value for PF-04217903.

## **Cellular c-Met Phosphorylation ELISA**



This enzyme-linked immunosorbent assay (ELISA) measures the inhibition of c-Met phosphorylation in a cellular context.

#### Protocol:

- Seed cells (e.g., A549, HUVEC) in 96-well plates and culture overnight.[4]
- Replace the growth medium with serum-free medium.[4]
- Add serial dilutions of PF-04217903 to the wells and incubate for 1-2 hours.
- For ligand-dependent phosphorylation, stimulate the cells with HGF for a short period (e.g., 10-20 minutes).[5]
- Lyse the cells and transfer the lysates to an ELISA plate coated with an anti-c-Met capture antibody.
- Detect phosphorylated c-Met using a primary antibody specific for phospho-c-Met, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Add a chemiluminescent substrate and measure the signal using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of PF-04217903.

## **Cell Proliferation Assay**

This assay assesses the effect of **PF-04217903** on the growth of tumor cell lines.

Protocol (using MTT/Resazurin):

- Seed cells in 96-well plates at a low density.[6]
- Treat the cells with various concentrations of PF-04217903.[6]
- Incubate for a defined period (e.g., 72 hours).
- Add MTT or resazurin reagent to each well and incubate until a color change is observed.



- Measure the absorbance or fluorescence using a microplate reader.
- Calculate the IC50 value for cell growth inhibition.

### **Apoptosis Assay**

This assay determines the ability of **PF-04217903** to induce programmed cell death.

Protocol (using ssDNA Apoptosis ELISA Kit):

- Seed cells (e.g., GTL-16) in 96-well plates.[5]
- Treat the cells with different concentrations of PF-04217903 in serum-free media for 24-48 hours.
- Lyse the cells and perform the ELISA according to the manufacturer's instructions to detect single-stranded DNA (ssDNA), a marker of apoptosis.[5]
- Measure the absorbance and quantify the induction of apoptosis relative to untreated controls.

### In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of **PF-04217903** in a living organism.

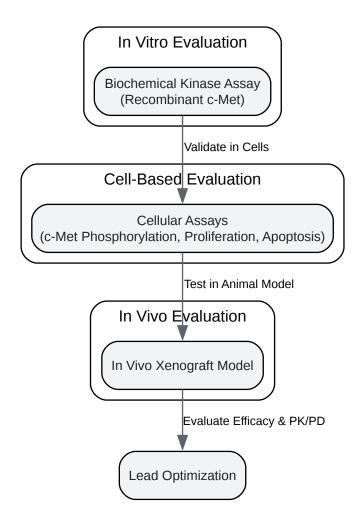
#### Protocol:

- Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into immunocompromised mice.[5]
- Allow the tumors to reach a predetermined size (e.g., 100-200 mm<sup>3</sup>).[5]
- Administer PF-04217903 orally at various doses or a vehicle control daily.[5]
- Measure tumor volume and body weight regularly throughout the study.
- At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-c-Met, immunohistochemistry for proliferation and apoptosis markers).



• Evaluate the antitumor efficacy based on tumor growth inhibition.

The following diagram illustrates a general workflow for evaluating a c-Met inhibitor like **PF-04217903**.



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Caption: General experimental workflow for inhibitor characterization.

## **Chemical Structure**

The chemical structure of **PF-04217903** is provided below.

IUPAC Name: 2-(4-(1-((quinolin-6-yl)methyl)-1H-1,2,3-triazolo[4,5-b]pyrazin-5-yl)-1H-pyrazol-1-yl)ethan-1-ol







Chemical Formula: C19H16N8O

Molecular Weight: 372.38 g/mol

This guide provides a comprehensive technical overview of **PF-04217903**, intended to support further research and development efforts in the field of c-Met targeted cancer therapy. The detailed protocols and summarized data serve as a valuable resource for scientists and researchers.

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